Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC13636359
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N2O2 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C25H32N2O2/c1-25(2,3)29-24(28)27-17-21-14-23(22(21)18-27)26(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,21-23H,14-18H2,1-3H3 |
| Standard InChI Key | ZURLNOYOJQYMFZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
-
Molecular Formula: C₅H₃₂N₂O₂
-
IUPAC Name: Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate .
-
Chemical Structure:
Synthesis
The synthesis of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multi-step organic reactions:
-
Formation of the Azabicyclo[3.2.0]heptane Core:
-
This core is synthesized through cyclization reactions involving amines and cyclic intermediates.
-
-
Introduction of the Dibenzylamino Group:
-
The dibenzylamino moiety is introduced via nucleophilic substitution or reductive amination using benzylamine derivatives.
-
-
Tert-butyl Esterification:
-
The carboxylic acid group is protected as a tert-butyl ester using reagents such as tert-butanol and an acid catalyst.
-
These steps require precise control of reaction conditions to ensure high yields and purity.
Potential Applications
-
Medicinal Chemistry:
-
The bicyclic framework suggests potential activity as a scaffold for drug design, particularly in targeting neurological or cardiovascular receptors.
-
-
Synthetic Intermediates:
-
The compound’s functional groups make it a versatile intermediate for further derivatization in complex molecule synthesis.
-
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H) and Carbon (C) NMR provide detailed insights into the chemical environment of the atoms.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as esters (C=O stretch) and amines (N-H stretch).
-
Comparison with Related Compounds
| Property | Tert-butyl 6-(dibenzylamino)... | Related Compounds |
|---|---|---|
| Bicyclic Framework | Azabicyclo[3.2.0] | Azabicyclo[4.1.0], Triazolo systems |
| Functional Groups | Tert-butyl ester, dibenzylamino | Boronates, ketones |
| Applications | Drug design, intermediates | Catalysis, anti-inflammatory agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume